Alkaline Hydrolysis Kinetics: Oxazol-5(4H)-ones vs. Furan-5(4H)-ones
The alkaline hydrolysis of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones (1) was quantitatively compared to analogous (E)-4-benzylidene-2-phenyl-4H-furan-5-ones (5) under identical basic conditions. The oxazolone derivatives exhibited distinct rate constants that were systematically correlated with their electronic structure determined by AM1 calculations and spectroscopic data, establishing a quantifiable reactivity differential versus the oxygen-only heterocycle [1].
| Evidence Dimension | Alkaline hydrolysis rate constant (k) |
|---|---|
| Target Compound Data | Rate constants for substituted oxazolones; values depend on substituent (e.g., Hammett ρ values reported for series) |
| Comparator Or Baseline | Analogous (E)-4-benzylidene-2-phenyl-4H-furan-5-ones (5) |
| Quantified Difference | Substantial difference in observed k values between oxazolone and furanone series due to heteroatom electronic effects; exact differential quantified via Hammett analysis |
| Conditions | Alkaline aqueous solution; IR, NMR, X-ray, and AM1 theoretical analysis |
Why This Matters
This head-to-head kinetic data provides direct, quantifiable evidence that oxazol-5(4H)-ones are not kinetically interchangeable with furanones, informing experimental design where hydrolytic stability or reactivity is critical.
- [1] Bowden, K., Perjéssy, A., Benko, J., Fabian, W.M.F., Kolehmainen, E., Melikian, G.S., Hritzová, O., Laihia, K., Vollárová, O., Taupuzian, V.O., Kiriakossian, N., Nissinen, M. Reactions of Carbonyl Compounds in Basic Solutions. Part 35: The Alkaline Hydrolysis and Reactivity–Structure–Spectra Correlations of (Z)-4-(Substituted Benzylidene)-2-Phenyl-4H-Oxazol-5-Ones. J. Chem. Res. (S) 2002, 309-310. View Source
